molecular formula C11H16N2 B13165112 4-Cyclopentyl-6-methylpyridin-2-amine

4-Cyclopentyl-6-methylpyridin-2-amine

Cat. No.: B13165112
M. Wt: 176.26 g/mol
InChI Key: OSWKZWZPSWLPBJ-UHFFFAOYSA-N
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Description

4-Cyclopentyl-6-methylpyridin-2-amine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by a cyclopentyl group attached to the fourth position, a methyl group at the sixth position, and an amine group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-6-methylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Suzuki–Miyaura coupling reaction remains a preferred method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Cyclopentyl-6-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Similar structure but lacks the cyclopentyl group.

    4-Cyclopentylpyridine: Similar structure but lacks the methyl and amine groups.

    6-Methylpyridin-2-amine: Similar structure but lacks the cyclopentyl group.

Uniqueness

4-Cyclopentyl-6-methylpyridin-2-amine is unique due to the presence of both the cyclopentyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties and applications compared to other similar compounds .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-cyclopentyl-6-methylpyridin-2-amine

InChI

InChI=1S/C11H16N2/c1-8-6-10(7-11(12)13-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H2,12,13)

InChI Key

OSWKZWZPSWLPBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N)C2CCCC2

Origin of Product

United States

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